molecular formula C14H18O3 B12867959 (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate

Cat. No.: B12867959
M. Wt: 234.29 g/mol
InChI Key: WPTIXUDEALSQOF-QWHCGFSZSA-N
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Description

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and benzylation reactions. The cyclopropanation can be achieved using diazo compounds in the presence of transition metal catalysts. The esterification is usually carried out using ethyl alcohol and an acid catalyst, while the benzylation involves the use of benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for esterification and benzylation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    (1R,2R)-2-((benzyloxy)methyl)cyclopropanol: Similar structure but with an alcohol group instead of an ester.

    (1R,2R)-2-((benzyloxy)methyl)cyclopropylamine: Similar structure but with an amine group instead of an ester.

Uniqueness

(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a benzyloxy methyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1

InChI Key

WPTIXUDEALSQOF-QWHCGFSZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC1COCC2=CC=CC=C2

Origin of Product

United States

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